molecular formula C15H15ClN2O3 B13760174 [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride

[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride

Cat. No.: B13760174
M. Wt: 306.74 g/mol
InChI Key: NDLAQAFOWFNZKP-LZMXEPDESA-N
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Description

[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group and a methoxybenzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidenemethyl intermediate through a condensation reaction between hydrazine and an aldehyde. This intermediate is then reacted with 4-methoxybenzoic acid under acidic conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the methoxybenzoate moiety can interact with hydrophobic pockets in biomolecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate
  • [4-[(E)-hydrazinylidenemethyl]phenyl] 4-chlorobenzoate
  • [4-[(E)-hydrazinylidenemethyl]phenyl] 4-nitrobenzoate

Uniqueness

Compared to similar compounds, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride exhibits enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring high solubility and stability, such as in biological and medicinal research.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C15H14N2O3.ClH/c1-19-13-8-4-12(5-9-13)15(18)20-14-6-2-11(3-7-14)10-17-16;/h2-10H,16H2,1H3;1H/b17-10+;

InChI Key

NDLAQAFOWFNZKP-LZMXEPDESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN.Cl

Origin of Product

United States

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